4-(2-Bromophenyl)oxazole

Lipophilicity Drug-likeness Physicochemical profiling

4-(2-Bromophenyl)oxazole (CAS 850349-06-3) is a heterocyclic building block consisting of a 1,3-oxazole ring substituted at the 4-position with an ortho-bromophenyl group. With a molecular formula of C₉H₆BrNO and a molecular weight of 224.05 g·mol⁻¹, it belongs to the aryl bromide class of synthetic intermediates widely employed in medicinal chemistry and materials science for palladium-catalyzed cross-coupling reactions.

Molecular Formula C9H6BrNO
Molecular Weight 224.05 g/mol
CAS No. 850349-06-3
Cat. No. B1591549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromophenyl)oxazole
CAS850349-06-3
Molecular FormulaC9H6BrNO
Molecular Weight224.05 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=COC=N2)Br
InChIInChI=1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9-5-12-6-11-9/h1-6H
InChIKeyNNVPRFQLCUJXQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Bromophenyl)oxazole (CAS 850349-06-3): Core Physicochemical and Structural Baseline for Research Procurement


4-(2-Bromophenyl)oxazole (CAS 850349-06-3) is a heterocyclic building block consisting of a 1,3-oxazole ring substituted at the 4-position with an ortho-bromophenyl group . With a molecular formula of C₉H₆BrNO and a molecular weight of 224.05 g·mol⁻¹, it belongs to the aryl bromide class of synthetic intermediates widely employed in medicinal chemistry and materials science for palladium-catalyzed cross-coupling reactions [1]. Its defining structural feature is the ortho-bromine substituent on the phenyl ring, which imparts distinct steric and electronic properties compared to para- or meta-substituted bromophenyl oxazole isomers [2]. Commercially available at ≥95% purity from multiple suppliers, this compound is stored under inert atmosphere at 2–8°C and is typically supplied as a liquid .

Why 4-(2-Bromophenyl)oxazole Cannot Be Replaced by Other Bromophenyl Oxazole Isomers in Research Programs


Bromophenyl oxazole isomers share the same molecular formula but differ critically in two dimensions: the position of the oxazole attachment on the phenyl ring (ortho, meta, or para) and the position of the phenyl substitution on the oxazole core (C-2, C-4, or C-5) [1]. These regioisomeric variations produce measurable differences in lipophilicity (LogP), boiling point, and steric environment around the reactive C–Br bond, all of which directly influence cross-coupling reaction rates, yields, and the physicochemical profiles of downstream products . In medicinal chemistry campaigns, substituting one bromophenyl oxazole isomer for another without re-optimizing reaction conditions can lead to substantial yield losses or failure to access the desired biaryl geometry. The ortho-bromine of 4-(2-bromophenyl)oxazole introduces steric congestion that is absent in para-substituted analogs, rendering it a distinct synthetic tool for constructing ortho-substituted biaryl pharmacophores [2].

4-(2-Bromophenyl)oxazole: Quantitative Differentiation Evidence Against Closest Bromophenyl Oxazole Analogs


Lipophilicity (LogP) Comparison: Ortho-Substitution Lowers Measured LogP Versus Para Analogs

4-(2-Bromophenyl)oxazole exhibits a measured LogP of 2.72, as reported by Fluorochem using a validated experimental determination method . In contrast, the para-substituted isomer 2-(4-bromophenyl)oxazole and the meta isomer 4-(3-bromophenyl)oxazole both show calculated LogP values of 3.10 [1][2]. The 0.38 log unit difference indicates that the ortho-bromine reduces lipophilicity, likely due to intramolecular electronic effects or altered solvation. This lower LogP may translate to improved aqueous solubility and altered membrane permeability for derived compounds. Note that some databases (e.g., Chemsrc) report a uniform predicted LogP of 3.10 for all isomers using a simple additive algorithm that does not capture regioisomeric differences; therefore, experimentally verified vendor data should be prioritized for procurement decisions [3].

Lipophilicity Drug-likeness Physicochemical profiling

Boiling Point Differentiation: Ortho Isomer Has Lower Boiling Point Than 5-Substituted Para Analog

4-(2-Bromophenyl)oxazole has a boiling point of 300.3°C at 760 mmHg . The closest comparator 2-(4-bromophenyl)oxazole boils at 296.6°C, which is 3.7°C lower, while 5-(4-bromophenyl)oxazole boils at 315.8°C, which is 15.5°C higher . The boiling point reflects differences in intermolecular forces arising from the regioisomeric arrangement. For laboratories employing distillation-based purification or conducting high-temperature reactions, this 3–15°C boiling point spread directly influences solvent selection and thermal exposure during work-up. The ortho isomer's intermediate boiling point (between the 2-para and 5-para analogs) provides a distinct thermal stability window.

Purification Distillation Thermal stability

Ortho-Bromine Steric Effect Confers Distinct Cross-Coupling Reactivity Compared to Para Analogs

The ortho-bromine atom on the phenyl ring of 4-(2-bromophenyl)oxazole creates a sterically congested environment around the C–Br bond that is absent in para-substituted analogs such as 4-(4-bromophenyl)oxazole and 2-(4-bromophenyl)oxazole . Literature on ortho-substituted aryl bromides in Suzuki-Miyaura cross-coupling demonstrates that ortho-substitution typically reduces reaction rates but can enhance regioselectivity, enabling the construction of atropisomeric biaryl scaffolds that are inaccessible with para-halide building blocks . For example, ortho-substituted biphenyl oxazolines have been synthesized via Suzuki coupling with yields ranging from 57% to 93%, with the steric ortho effect being a key determinant of both yield and selectivity [1]. While direct head-to-head kinetic data for 4-(2-bromophenyl)oxazole versus its para isomer are not available in the public domain, the established class-level behavior of ortho-bromoaryl substrates predicts distinct reactivity profiles that must be accounted for in reaction design.

Cross-coupling Suzuki-Miyaura Steric hindrance Biaryl synthesis

Oxazole Ring Substitution Position: 4-Oxazole Isomer Offers Different Electronic Profile Than 2-Oxazole Isomers

The oxazole ring in 4-(2-bromophenyl)oxazole is substituted at the C-4 position, whereas common alternatives such as 2-(2-bromophenyl)oxazole (CAS 92346-48-0) and 2-(4-bromophenyl)oxazole carry the phenyl group at C-2 . The C-4 position of oxazole is electronically distinct from C-2: C-2 is more electron-deficient due to the adjacent oxygen and nitrogen atoms, while C-4 is comparatively electron-rich [1]. This electronic difference affects the reactivity of the oxazole ring in further functionalization (e.g., electrophilic aromatic substitution, directed metalation) and also influences the electron density distribution in the final biaryl products. In Suzuki-Miyaura coupling, bromooxazole building blocks with the bromine on the phenyl ring (as in 4-(2-bromophenyl)oxazole) couple at the aryl bromide site while leaving the oxazole ring intact, whereas bromooxazoles (Br directly on oxazole) react at the heterocycle .

Heterocycle electronics Regioselectivity Structure-activity relationship

4-(2-Bromophenyl)oxazole: Optimal Application Scenarios Based on Verified Differentiation Evidence


Suzuki-Miyaura Cross-Coupling for Ortho-Substituted Biaryl Pharmacophore Synthesis

4-(2-Bromophenyl)oxazole is the building block of choice when the synthetic target requires an ortho-substituted biaryl motif connecting an oxazole at C-4 to a boronic acid partner. The ortho-bromine provides the steric bias necessary for atropselective coupling, while the C-4 oxazole substitution preserves the electron-rich character of the heterocycle for downstream functionalization . This scenario is directly supported by the ortho-substitution steric evidence and C-4 electronic profile described in Section 3.

Medicinal Chemistry Lead Optimization Requiring Moderately Lipophilic Building Blocks

In drug discovery programs where LogP control is critical, 4-(2-bromophenyl)oxazole offers a measured LogP of 2.72, which is 0.38 log units lower than the para-substituted analog 2-(4-bromophenyl)oxazole (LogP 3.10) [1]. This difference can translate to improved ligand efficiency metrics and more favorable ADME profiles for lead compounds. Procurement teams should verify the experimentally determined LogP from the vendor rather than relying on uniform predicted values.

Diversity-Oriented Synthesis and Parallel Library Construction

The combination of ortho-bromine steric effects and C-4 oxazole electronics makes 4-(2-bromophenyl)oxazole a unique input for diversity-oriented synthesis libraries targeting underexplored regions of chemical space. When used alongside its regioisomers (2-(4-bromophenyl)oxazole, 5-(4-bromophenyl)oxazole), it expands the accessible biaryl geometry and electronic landscape, enabling comprehensive SAR exploration [2].

Coordination Chemistry and Metal-Organic Framework (MOF) Ligand Synthesis

The C-4 oxazole nitrogen in 4-(2-bromophenyl)oxazole is sterically less hindered than the C-2 nitrogen, potentially offering distinct metal coordination geometries. The ortho-bromophenyl group can serve as a post-synthetic modification handle via cross-coupling, enabling the installation of functional groups after metal complex formation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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